1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is a fluorinated organic compound classified as an amine. Its IUPAC name indicates the presence of a fluorine atom, a methyl group, and a para-methylphenyl group attached to a propan-2-amine structure. This compound is of interest in medicinal chemistry due to its potential applications in drug discovery and development.
The compound can be sourced from various chemical databases such as PubChem, which provides detailed information about its molecular structure and properties. It falls under the category of substituted amines, specifically tertiary amines, due to the presence of three carbon-containing groups attached to the nitrogen atom. Its molecular formula is and it has a molecular weight of approximately 230.32 g/mol .
The synthesis of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be achieved through several methods, often involving the use of fluorinating agents. One common approach involves the reaction of 2-methyl-1-(4-methylphenyl)propan-2-amine with a fluorinating agent such as hydrogen fluoride or a fluorine gas source under controlled conditions.
The molecular structure of 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine consists of:
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to nitro derivatives.
Reduction: Reduction reactions with lithium aluminum hydride can convert functional groups such as nitro groups into amines.
Substitution: Nucleophilic substitution reactions may occur where the fluorine atom can be replaced by other nucleophiles under appropriate conditions .
The mechanism of action for 1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine is primarily related to its interaction with biological targets in drug discovery contexts. As an amine, it may act as a neurotransmitter or modulator within biological systems, influencing pathways related to mood and cognition.
Data regarding specific receptor interactions or enzyme inhibition mechanisms remain limited but suggest potential applications in neuropharmacology .
The compound's melting point and boiling point have not been extensively documented but are expected to fall within typical ranges for similar organic amines .
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine has potential applications in:
The strategic incorporation of fluorine into amine-containing pharmaceuticals represents a cornerstone of modern medicinal chemistry. Fluorine's unique properties – including its small atomic radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and strong carbon-fluorine bond (485 kJ/mol) – confer distinct advantages to bioactive molecules. When fluorine is introduced to amine scaffolds, it significantly reduces basicity by withdrawing electron density from the nitrogen atom, thereby decreasing pKa values by approximately 2-4 units. This electronic modulation enhances membrane permeability, particularly across the blood-brain barrier, while simultaneously improving metabolic stability by protecting adjacent carbon centers from oxidative degradation, especially cytochrome P450-mediated deamination. The heightened lipophilicity (as measured by increased logP values) facilitates stronger hydrophobic interactions with biological targets, often resulting in enhanced binding affinity and pharmacokinetic profiles. These attributes explain why approximately 30% of agrochemicals and 20% of pharmaceuticals now contain fluorine atoms, with fluorinated amines representing a rapidly expanding subclass due to their prevalence in CNS-active compounds and antimicrobial agents [6].
Aromatic fluoromethyl groups constitute privileged structural motifs in drug design, with their effects extending beyond simple lipophilicity enhancement. The para-methylphenyl (toluene) moiety substituted with fluorinated alkyl groups creates distinctive steric and electronic environments that influence target recognition and binding kinetics. The fluorine atom's stereoelectronic effects alter aryl ring π-electron distribution, modulating intermolecular interactions such as arene stacking, hydrogen bonding, and dipole-dipole forces. When positioned at benzylic carbon centers as in 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine, the fluorine atom creates a stereogenic center that influences three-dimensional conformation through gauche effects and restricted rotation. This combination of aromatic stabilization and fluorine-induced polarity creates "chameleonic" properties that balance solubility and membrane permeability – a critical challenge in CNS drug development. Furthermore, the metabolic stability of the C-F bond protects against rapid Phase I deactivation, potentially extending plasma half-lives compared to non-fluorinated analogs [1] [6].
Compound Name | Substituent (R) | Molecular Formula | Key Structural Features |
---|---|---|---|
1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine | 4-CH₃ | C₁₁H₁₆FN | β-Fluorine, quaternary carbon center |
1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine | 4-Cl | C₁₀H₁₃ClFN | Electron-withdrawing chlorine, enhanced dipole |
1-Fluoro-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine | 4-CF₃ | C₁₁H₁₃F₄N | Strongly electron-withdrawing CF₃ group |
Despite promising structural features, 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine (CAS 1781654-57-6) remains undercharacterized in pharmacological contexts. Significant knowledge gaps persist in three domains: (1) synthetic methodologies for stereoselective production of its chiral centers, particularly regarding diastereocontrol during fluorination; (2) comprehensive structure-activity relationship profiles against neurological targets, especially monoamine transporters; and (3) metabolic fate and clearance pathways influenced by the benzylic fluorine-amine juxtaposition. The current research landscape prioritizes trifluoromethylated aromatics over monofluorinated analogs [9], creating a deficit in understanding how single fluorine atoms at sterically congested centers influence bioactivity. This review addresses these gaps by systematizing available chemical data, proposing synthetic pathways based on related transformations, and contextualizing theoretical pharmacological profiles within structural analogs. The absence of in vivo data necessitates reliance on computational predictions and extrapolation from structural congeners until targeted biological evaluations are conducted [1] [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: